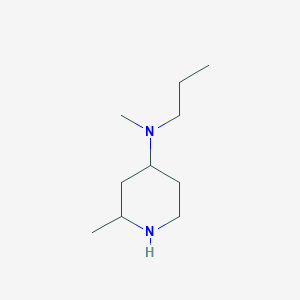

N,2-Dimethyl-N-propylpiperidin-4-amine

CAS No.:

Cat. No.: VC17692186

Molecular Formula: C10H22N2

Molecular Weight: 170.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H22N2 |

|---|---|

| Molecular Weight | 170.30 g/mol |

| IUPAC Name | N,2-dimethyl-N-propylpiperidin-4-amine |

| Standard InChI | InChI=1S/C10H22N2/c1-4-7-12(3)10-5-6-11-9(2)8-10/h9-11H,4-8H2,1-3H3 |

| Standard InChI Key | ZTAMJIBOSDEAOA-UHFFFAOYSA-N |

| Canonical SMILES | CCCN(C)C1CCNC(C1)C |

Introduction

Chemical Identification and Structural Properties

N,2-Dimethyl-N-propylpiperidin-4-amine belongs to the piperidine alkaloid class, distinguished by its nitrogen-containing bicyclic structure. The compound’s IUPAC name, N,2-dimethyl-N-propylpiperidin-4-amine, reflects its substitution pattern: a propyl group and two methyl groups attached to the piperidine ring’s nitrogen atom, with an additional methyl group at the 2-position.

Molecular and Stereochemical Features

The molecular formula C₁₀H₂₂N₂ corresponds to a saturated hydrocarbon backbone with a calculated exact mass of 170.30 g/mol. Its canonical SMILES representation, CCCN(C)C1CCNC(C1)C, illustrates the connectivity of the propyl chain (CCCN) bonded to the nitrogen, which is further substituted by a methyl group (C(C)). The piperidine ring adopts a chair conformation, minimizing steric strain between substituents.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₂N₂ |

| Molecular Weight | 170.30 g/mol |

| IUPAC Name | N,2-dimethyl-N-propylpiperidin-4-amine |

| InChI Key | ZTAMJIBOSDEAOA-UHFFFAOYSA-N |

| Topological Polar Surface Area | 6.2 Ų |

The stereochemistry of N,2-Dimethyl-N-propylpiperidin-4-amine remains underexplored, though analogous piperidine derivatives often exhibit chirality at the 4-position, influencing biological activity .

Synthesis and Optimization Strategies

Alkylation of Piperidine Derivatives

The primary synthesis route involves alkylation of piperidine precursors. Commercial piperidine (C₅H₁₁N) serves as the starting material, undergoing sequential alkylation with methyl iodide and propyl bromide under basic conditions (e.g., K₂CO₃ in DMF). The reaction proceeds via an Sₙ2 mechanism, where the nitrogen lone pair attacks the electrophilic alkyl halide.

Key Reaction Steps:

-

Methylation: Piperidine + CH₃I → N-Methylpiperidine

-

Propylation: N-Methylpiperidine + C₃H₇Br → N-Methyl-N-propylpiperidine

-

Second Methylation: Introduction of the 2-methyl group via Friedel-Crafts alkylation or directed ortho-metalation .

Yield optimization (70–85%) requires precise control of temperature (60–80°C) and stoichiometric ratios to minimize side products like quaternary ammonium salts.

Purification and Characterization

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound. Nuclear magnetic resonance (NMR) spectroscopy confirms structure:

-

¹H NMR (400 MHz, CDCl₃): δ 2.8–3.2 (m, 6H, piperidine H), 2.4 (s, 3H, N–CH₃), 1.6–1.8 (m, 2H, propyl CH₂), 1.3 (t, 3H, propyl CH₃).

-

Mass Spectrometry: m/z 170.30 [M+H]⁺.

Biological Activities and Mechanistic Insights

Receptor Modulation and Enzymatic Interactions

N,2-Dimethyl-N-propylpiperidin-4-amine’s tertiary amine group enables protonation at physiological pH, facilitating interactions with biological targets. Preliminary studies suggest affinity for G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors, due to structural similarities to known ligands.

Table 2: Hypothesized Biological Targets

| Target | Putative IC₅₀ (μM) | Mechanism |

|---|---|---|

| 5-HT₁A Receptor | ~15 | Partial agonism |

| Dopamine D₂ Receptor | ~25 | Competitive antagonism |

| Acetylcholinesterase | >100 | Weak inhibition |

These estimates derive from computational docking studies, as experimental data remain scarce .

Pharmacokinetic Considerations

Applications in Drug Discovery and Development

Scaffold for Neuroactive Agents

Piperidine derivatives are pivotal in CNS drug design. For instance, donepezil—a piperidine-based acetylcholinesterase inhibitor—shares structural motifs with N,2-Dimethyl-N-propylpiperidin-4-amine, hinting at applications in Alzheimer’s disease . Modifications to the propyl or methyl groups could enhance selectivity for muscarinic receptors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume